3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid

Medicinal chemistry Scaffold differentiation Positional isomerism

Procure 3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid (CAS 603118-20-3), a meta-substituted, 3-methylpiperidinyl-sulfonyl benzoic acid with a free carboxylic acid handle. This scaffold is pharmacologically validated across GPCRs (CB1 agonists, 5-HT7 antagonists) and ion channels (TRPV2, Kv1.3). Unlike para-substituted analogs, the meta-3-methyl pattern imposes distinct geometric constraints that non-linearly alter target engagement. The ≥95% purity free acid enables amide coupling, esterification, or library synthesis to explore SAR. Note: esterification may be required for nanomolar CB1 affinity. For research and further manufacturing use only.

Molecular Formula C13H17NO4S
Molecular Weight 283.34
CAS No. 603118-20-3
Cat. No. B2878866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid
CAS603118-20-3
Molecular FormulaC13H17NO4S
Molecular Weight283.34
Structural Identifiers
SMILESCC1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C13H17NO4S/c1-10-4-3-7-14(9-10)19(17,18)12-6-2-5-11(8-12)13(15)16/h2,5-6,8,10H,3-4,7,9H2,1H3,(H,15,16)
InChIKeyOGTFNSKWZVXMCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic Acid (CAS 603118-20-3): Structural Profile and Procurement Baseline


3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid (CAS 603118-20-3, MF: C₁₃H₁₇NO₄S, MW: 283.34) is a sulfonamide-based benzoic acid derivative featuring a 3-methylpiperidine substituent attached via a sulfonyl linker at the meta position of the benzoic acid core . The compound is classified as a piperidinyl-sulfonyl benzoic acid, a structural class that has been identified in high-throughput screening campaigns as a source of novel CB1 receptor agonists [1] and has demonstrated potential as a scaffold for developing enzyme inhibitors and receptor modulators . Commercial availability is established with typical purity specifications of ≥95% , and the compound is intended exclusively for research and further manufacturing use .

3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic Acid: Why Positional Isomers and Piperidine Variants Are Not Directly Interchangeable


Within the piperidinyl-sulfonyl benzoic acid class, substitution pattern and piperidine ring modification profoundly alter molecular recognition and biological readout. The target compound is structurally distinct from closely related analogs in three critical dimensions: (1) the sulfonyl group is positioned at the meta (3-) position of the benzoic acid ring, rather than the para (4-) or ortho (2-) positions; (2) the piperidine ring bears a methyl substituent specifically at the 3-position, not at the 2- or 4- positions or unsubstituted; and (3) the carboxylic acid moiety remains unesterified. Evidence from cannabinoid CB1 receptor structure-affinity relationship studies demonstrates that even modest changes in the piperidine substituent or esterification state alter binding affinity by orders of magnitude [1]. Similarly, arylsulfonamide derivatives evaluated for 5-HT₇ receptor antagonism exhibit Ki values ranging from 0.3 nM to >1000 nM depending on substitution pattern, demonstrating that small structural variations yield non-linear effects on target engagement [2]. Furthermore, a related 4-(piperidine-1-sulfonyl)-benzoic acid analog has been characterized as a TRPV2 agonist with an EC₅₀ superior to probenecid, establishing that the piperidinyl-sulfonyl benzoic acid core can drive specific, receptor-defined pharmacology that is not shared across all sulfonamide analogs [3]. These class-level findings indicate that substitution of the target compound with a positional isomer or alternative methylpiperidine variant without experimental validation would introduce uncharacterized changes in molecular recognition, solubility, and biological activity that cannot be predicted by structural similarity alone.

3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic Acid: Quantitative Differentiation Evidence for Scientific Selection


Meta-Position Sulfonyl Substitution: Structural Divergence from 4-Substituted Isomers

The target compound (CAS 603118-20-3) bears the sulfonyl group at the meta (3-) position of the benzoic acid ring. In contrast, the most readily available commercial comparator, 4-[(3-methylpiperidin-1-yl)sulfonyl]benzoic acid (CAS 70111-46-5), positions the identical 3-methylpiperidinyl-sulfonyl moiety at the para (4-) position . These two compounds share the same molecular formula (C₁₃H₁₇NO₄S) and molecular weight (283.34) but are distinct positional isomers with different CAS registry numbers, distinct commercial availability profiles, and non-interchangeable chemical properties. The target compound exhibits predicted density of 1.303±0.06 g/cm³ and predicted boiling point of 476.0±47.0 °C , whereas equivalent predicted physicochemical data for the para-isomer are not uniformly available, reflecting the target compound's more comprehensively characterized physical property profile.

Medicinal chemistry Scaffold differentiation Positional isomerism

3-Methylpiperidine Substituent: Structural Distinction from Unsubstituted Piperidine Analogs

The target compound incorporates a 3-methylpiperidine ring (CAS 603118-20-3), distinguishing it from the unsubstituted piperidine analog 3-(piperidin-1-ylsulfonyl)benzoic acid (CAS 7311-93-5) . The methyl group at the 3-position introduces steric bulk and increases lipophilicity relative to the unsubstituted piperidine comparator. The unsubstituted analog possesses a molecular weight of 269.32 g/mol (C₁₂H₁₅NO₄S) , compared to 283.34 g/mol for the target compound, representing a ~5.2% increase in molecular mass attributable specifically to the methyl substitution. Calculated LogP for the unsubstituted analog is 2.44 ; the target compound is expected to exhibit moderately increased LogP due to the additional methyl group, though experimental LogP data for the target compound have not been reported.

SAR analysis Lipophilicity modulation Piperidine substitution

Free Carboxylic Acid Form: Differentiation from Ester Prodrugs in CB1 Agonist Class

High-throughput screening of a chemical library identified the piperidinyl-sulfonyl benzoic ester as a novel CB1 receptor agonist with nanomolar affinity [1]. The screening hit was an ester derivative, and subsequent structure-affinity relationship studies among this novel class demonstrated that the esterification state of the benzoic acid moiety is a critical determinant of CB1 receptor binding affinity. The target compound (CAS 603118-20-3) exists as the free carboxylic acid, not the esterified form. While direct affinity data for the free acid at CB1 are not reported, the class-level SAR indicates that the carboxylic acid form may exhibit altered binding characteristics compared to the ester prodrug forms described in the lead identification study. Researchers studying CB1 modulation using this scaffold must verify whether the free acid form retains affinity or whether esterification is required for target engagement.

Cannabinoid receptor CB1 agonist Functional group SAR

Piperidinyl-Sulfonyl Benzoic Acid Class: Receptor-Level Differentiation from Generic Sulfonamides

Within the broader piperidinyl-sulfonyl benzoic acid class, a structurally related analog—4-(piperidine-1-sulfonyl)-benzoic acid—has been characterized as a TRPV2 agonist with an EC₅₀ superior to that of probenecid, a reference TRPV2 agonist [1]. This finding establishes that the piperidinyl-sulfonyl benzoic acid core can confer specific receptor-level pharmacology. The target compound (CAS 603118-20-3) differs from this characterized analog in two respects: (1) the sulfonyl group is at the meta rather than para position, and (2) the piperidine ring is 3-methyl substituted rather than unsubstituted. In vivo, the 4-substituted analog demonstrated a sex-biased vasodilator effect producing larger vascular relaxations in female mice, indicating that even within this class, biological outcomes are modulated by both substitution pattern and biological context [1]. While the TRPV2 activity of the target compound specifically has not been reported, the class-level evidence suggests that the meta-3-methyl substituted analog may exhibit distinct receptor selectivity profiles compared to the unsubstituted para analog.

TRPV2 agonist Receptor pharmacology Sulfonamide selectivity

Commercial Purity Baseline: 95% Minimum Specification Across Multiple Suppliers

The target compound is commercially available with a minimum purity specification of 95% from multiple independent suppliers, including AKSci (catalog 0232CM) , Chemenu (catalog CM718971) , and Leyan (product 1292227) . This consistent 95% purity benchmark across vendors provides procurement flexibility without compromising quality specifications. In contrast, the para-substituted positional isomer (CAS 70111-46-5) is available with a stated purity of NLT 97% , representing a modest 2% purity differential. For the unsubstituted piperidine analog (CAS 7311-93-5), no explicit minimum purity specification is published across major vendor listings. The target compound benefits from multiple commercial sourcing options at a consistent 95% purity threshold.

Procurement Quality specification Vendor comparison

Broad Receptor-Class Potential: Aryl Sulfonamide Scaffold Activity Across GPCR Targets

The aryl sulfonamide scaffold, of which the target compound is a representative member, has demonstrated activity across multiple G protein-coupled receptor (GPCR) and ion channel targets. Arylsulfonamide derivatives have been identified as potent 5-HT₇ receptor antagonists with Ki values as low as 0.3 nM and selectivity up to 1450-fold over 5-HT₁A receptors [1]. Piperidine aryl sulfonamide derivatives have been developed as Kv1.3 potassium channel modulators with therapeutic potential for autoimmune and inflammatory disorders [2]. Methylpiperidine derivatives have also been disclosed as orexin (OX) receptor antagonists with applications in sleep disorders and neurological conditions [3]. While the target compound (CAS 603118-20-3) has not been specifically evaluated in these assays, its structural membership in the aryl sulfonamide class positions it as a scaffold with the potential to engage diverse GPCR and ion channel targets. Researchers employing this compound in screening campaigns may observe polypharmacology that requires careful deconvolution.

GPCR Aryl sulfonamide 5-HT7 antagonist Kv1.3 modulator OX receptor antagonist

3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic Acid: Evidence-Backed Application Scenarios for Procurement and Research


CB1 Cannabinoid Receptor Agonist Scaffold Exploration

The piperidinyl-sulfonyl benzoic acid class was identified as a novel CB1 receptor agonist scaffold through high-throughput screening, with initial SAR studies demonstrating that esterification state modulates binding affinity [1]. The target compound, existing as the free carboxylic acid, serves as a versatile starting point for synthesizing ester derivatives or amide analogs to probe CB1 structure-activity relationships. Researchers investigating cannabinoid receptor pharmacology can employ this compound to generate focused libraries exploring the role of the 3-methylpiperidine substituent and meta-sulfonyl positioning on CB1 affinity and selectivity. The free acid form also enables direct conjugation to amine-containing pharmacophores via standard amide coupling chemistry, providing a modular approach to scaffold diversification. Note that the free acid itself may not exhibit the nanomolar CB1 affinity reported for ester derivatives; esterification may be required to recapitulate the screening hit's activity profile.

TRPV2 Channel Modulation and Vascular Pharmacology Studies

A structurally related analog, 4-(piperidine-1-sulfonyl)-benzoic acid, has been characterized as a TRPV2 agonist with an EC₅₀ superior to probenecid, demonstrating sex-biased vasodilator effects in murine models [1]. The target compound differs in two key structural features: meta (rather than para) sulfonyl substitution and 3-methylation of the piperidine ring. These structural variations provide an opportunity to investigate how substitution pattern influences TRPV2 potency, selectivity, and the sex-biased pharmacological effects observed with the unsubstituted para analog. Researchers in cardiovascular or ion channel pharmacology can employ this compound in comparative studies to map the structural determinants of TRPV2-dependent vasodilation. The sex-biased effect observed with the para analog underscores the importance of including both male and female subjects when evaluating this compound class in vivo.

Broad GPCR and Ion Channel Screening Panels

The aryl sulfonamide scaffold has demonstrated activity across multiple GPCR targets, including 5-HT₇ receptor antagonism with sub-nanomolar potency (Ki = 0.3 nM) and high selectivity over related receptors [1], as well as Kv1.3 potassium channel modulation [2] and orexin receptor antagonism [3]. The target compound, as a meta-3-methyl substituted aryl sulfonamide, represents a structurally distinct variant within this pharmacologically validated class. Procurement of this compound enables its inclusion in focused or diversity screening panels targeting GPCRs, ion channels, or broader receptor families. Given the class-level polypharmacology potential, any hits identified should be followed by selectivity profiling against related receptors and counter-screening to deconvolute target engagement. The compound's commercial availability with consistent purity specifications supports reproducible screening workflows.

Synthetic Building Block for Medicinal Chemistry Derivatization

The target compound contains a free carboxylic acid functional group amenable to amide bond formation, esterification, or reduction, while the 3-methylpiperidinyl-sulfonyl moiety provides a pre-installed pharmacophore with established precedents in GPCR and ion channel modulation [1][2]. The meta-substitution pattern offers distinct geometric constraints compared to the more commonly available para-substituted isomer (CAS 70111-46-5) [3]. Medicinal chemists can utilize this compound as a carboxylic acid building block to generate focused compound libraries exploring the structure-activity relationships of the aryl sulfonamide scaffold. The compound's ≥95% purity specification [4] supports reliable reaction yields and simplifies purification of downstream products. Key derivatization pathways include amide coupling with diverse amines, esterification with alcohols, or conversion to acid chlorides for further functionalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.